molecular formula C14H21NO2 B13500279 tert-butyl (3S)-3-amino-3-(4-methylphenyl)propanoate

tert-butyl (3S)-3-amino-3-(4-methylphenyl)propanoate

Cat. No.: B13500279
M. Wt: 235.32 g/mol
InChI Key: PECVVRKPPVSLDH-LBPRGKRZSA-N
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Description

Tert-butyl (3S)-3-amino-3-(4-methylphenyl)propanoate is an organic compound with a complex structure It is a derivative of propanoic acid and contains an amino group, a tert-butyl ester, and a methyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-amino-3-(4-methylphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The amino group is introduced through a subsequent reaction, often involving the use of protecting groups to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-amino-3-(4-methylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Tert-butyl (3S)-3-amino-3-(4-methylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-amino-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with various pathways in the body.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (3S)-3-amino-3-(4-chlorophenyl)propanoate
  • tert-butyl (3S)-3-amino-3-(4-fluorophenyl)propanoate
  • tert-butyl (3S)-3-amino-3-(4-bromophenyl)propanoate

Uniqueness

Tert-butyl (3S)-3-amino-3-(4-methylphenyl)propanoate is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

tert-butyl (3S)-3-amino-3-(4-methylphenyl)propanoate

InChI

InChI=1S/C14H21NO2/c1-10-5-7-11(8-6-10)12(15)9-13(16)17-14(2,3)4/h5-8,12H,9,15H2,1-4H3/t12-/m0/s1

InChI Key

PECVVRKPPVSLDH-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](CC(=O)OC(C)(C)C)N

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)OC(C)(C)C)N

Origin of Product

United States

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